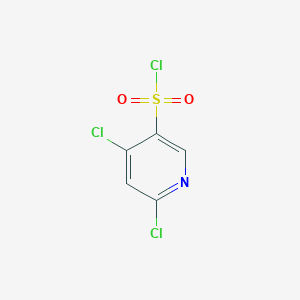

4,6-Dichloropyridine-3-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

4,6-dichloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO2S/c6-3-1-5(7)9-2-4(3)12(8,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXYLMHEGDMQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation from Hydroxypyridine-3-sulfonic Acid via Chlorination with Phosphorus Trichloride and Chlorine Gas

- The starting material is typically 4-hydroxypyridine-3-sulfonic acid.

- The reaction is carried out in a mixture of phosphorus trichloride (PCl₃) and phosphorus oxychloride (POCl₃), which acts both as reagent and solvent.

- Chlorine gas is introduced gradually to chlorinate the hydroxyl group and convert the sulfonic acid to sulfonyl chloride.

- The reaction temperature is maintained around 80–110 °C under reflux conditions.

- After completion, excess phosphorus oxychloride and phosphorus trichloride are removed by vacuum distillation.

- The crude chlorinated product is extracted with toluene, washed, and purified.

Key Reaction Conditions and Data:

| Parameter | Value/Condition |

|---|---|

| Starting material | 4-Hydroxypyridine-3-sulfonic acid (0.32 mol) |

| Phosphorus trichloride | 0.75 mol |

| Phosphorus oxychloride | 0.16 mol |

| Chlorine gas | 0.62 mol, added over 3-4 hours |

| Reaction temperature | 80 °C to reflux (103–108 °C) |

| Reaction time | 20 hours stirring |

| Work-up solvent | Toluene |

| Yield of chloropyridine sulfonyl chloride | Almost quantitative (near 100%) |

- High yield and purity (up to 99.7% by HPLC).

- The process avoids the use of solid phosphorus pentachloride (PCl₅), simplifying handling.

- The reaction can be controlled precisely by adjusting chlorine gas flow.

- The presence of phosphorus oxychloride improves solubility and reaction kinetics.

- The process produces phosphorus oxychloride in situ, which acts as an additional solvent and facilitates the reaction.

- The organic phase containing the sulfonyl chloride can be used directly for further synthesis without isolation.

- The method yields a yellowish, almost clear solution of chlorinated sulfonyl chloride.

Reference: EP1048654A2 patent (2000)

Diazotization Route Starting from 3-Aminopyridine and Subsequent Sulfonyl Chloride Formation

- 3-Aminopyridine is converted to a diazonium salt intermediate via diazotization with sodium nitrite in acidic conditions.

- The diazonium salt is stabilized as a fluoborate salt by adding sodium fluoborate or fluoroboric acid.

- The diazonium fluoborate salt is then reacted with thionyl chloride in the presence of cuprous chloride at low temperatures (0–5 °C).

- The reaction produces pyridine-3-sulfonyl chloride after extraction and purification.

Key Reaction Conditions and Data:

| Step | Conditions/Parameters |

|---|---|

| Diazotization temperature | 0–5 °C |

| Reagents for diazotization | 3-Aminopyridine, dilute HCl (6–10 M), sodium nitrite, sodium fluoborate |

| Diazotization time | 30–60 minutes at 0–5 °C |

| Sulfonyl chloride formation temperature | 0–5 °C |

| Reagents for sulfonyl chloride formation | Thionyl chloride, cuprous chloride, diazonium fluoborate salt |

| Reaction time | Overnight at 0–5 °C |

| Purification | Extraction with dichloromethane, washing with sodium bicarbonate, water, saturated salt, drying over sodium sulfate |

- Enables preparation of pyridine-3-sulfonyl chloride with high yield and environmental considerations.

- Low reaction temperatures reduce side reactions and decomposition.

- The diazonium intermediate allows for selective substitution.

- The diazonium fluoborate salt is unstable and prone to side reactions.

- High purity requirements necessitate careful control of reaction conditions.

- The sulfonyl chloride product may deteriorate during high-temperature distillation, so mild purification is preferred.

Reference: CN112830892A patent (2019)

Comparative Analysis of Methods

| Feature | Chlorination via PCl₃ & Cl₂ (Method 1) | Diazotization & Thionyl Chloride (Method 2) |

|---|---|---|

| Starting material | 4-Hydroxypyridine-3-sulfonic acid | 3-Aminopyridine |

| Reaction temperature | Elevated (80–110 °C) | Low (0–5 °C) |

| Reagents | Phosphorus trichloride, chlorine gas, phosphorus oxychloride | Sodium nitrite, sodium fluoborate, thionyl chloride, cuprous chloride |

| Yield | Near quantitative | High, but sensitive to side reactions |

| Product purity | ~99.7% (HPLC) | High, requires careful purification |

| Environmental considerations | Use of chlorine gas and PCl₃ requires safety measures | More environmentally friendly, but unstable intermediates |

| Scalability | Industrially feasible with controlled chlorine input | More complex due to unstable intermediates |

Summary of Research Findings

- The chlorination method using phosphorus trichloride and chlorine gas is well-established, providing high yields and purity of chloropyridine sulfonyl chlorides, including 4,6-dichloropyridine-3-sulfonyl chloride derivatives when starting from appropriately substituted hydroxypyridines.

- The diazotization route offers an alternative synthesis starting from aminopyridines, with improved environmental profiles but requires strict temperature control and careful handling of unstable diazonium intermediates.

- Both methods require careful purification steps to ensure product stability and high purity, especially due to the sensitivity of sulfonyl chloride groups.

- The choice of method depends on available starting materials, scale, and safety/environmental considerations.

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dichloropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Major Products Formed

Substitution: Products include various substituted pyridine derivatives.

Reduction: The major product is the corresponding sulfonamide.

Oxidation: The major product is the corresponding sulfonic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

4,6-Dichloropyridine-3-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in developing anti-inflammatory and anti-cancer drugs. The sulfonyl chloride group allows for the introduction of sulfonamide functionalities into drug candidates, enhancing their biological activity.

Agrochemical Development

This compound is also employed in formulating herbicides and pesticides. Its ability to target specific pests while minimizing environmental impact makes it valuable in agricultural chemistry. The introduction of the pyridinesulfonyl moiety into agrochemicals can improve efficacy and selectivity against harmful organisms .

Material Science

In material science, this compound contributes to developing specialty polymers and coatings. These materials exhibit improved chemical resistance and durability, making them suitable for various industrial applications.

Biochemical Research

Researchers utilize this compound to create sulfonamide derivatives, which are essential for studying enzyme inhibition and drug design. Its electrophilic nature allows it to react with nucleophiles, facilitating the modification of biomolecules for experimental purposes .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting various compounds. Its high reactivity enhances the sensitivity and specificity of analytical assays, making it a useful tool in laboratory settings .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Key intermediate for anti-inflammatory and anti-cancer drugs |

| Agrochemicals | Formulation of herbicides and pesticides |

| Material Science | Development of specialty polymers with enhanced properties |

| Biochemical Research | Creation of sulfonamide derivatives for enzyme inhibition studies |

| Analytical Chemistry | Reagent for improved detection methods in various assays |

Case Study 1: Synthesis of Anti-Cancer Agents

A study demonstrated the use of this compound as a precursor for synthesizing novel anti-cancer agents. The introduction of the pyridinesulfonyl moiety significantly enhanced the cytotoxicity against cancer cell lines compared to existing treatments.

Case Study 2: Development of Selective Herbicides

Research focused on formulating selective herbicides utilizing this compound showed promising results in targeting specific weed species without affecting crop yields. The modifications made using this compound improved the selectivity profile of these agrochemicals.

Mecanismo De Acción

The mechanism of action of 4,6-Dichloropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making the compound a useful reagent for introducing sulfonyl groups into other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Positioning and Reactivity

The reactivity and applications of pyridine-sulfonyl chlorides are highly dependent on the positions of substituents. Below is a comparative analysis with closely related compounds:

a) 2,6-Dichloropyridine-3-sulfonyl Chloride

- Molecular formula: C₅H₂Cl₃NO₂S (same as 4,6-dichloro isomer).

- Key difference: Chlorine atoms at the 2- and 6-positions instead of 4- and 6-positions.

- Implications: The 2,6-dichloro isomer is more sterically hindered, which may reduce its reactivity in nucleophilic substitution reactions compared to the 4,6-isomer .

b) 4-Pyridinesulfonyl Chloride (CAS: 134479-04-2)

- Molecular formula: C₅H₄ClNO₂S.

- Molecular weight: 177.61 g/mol .

- Key difference: Lacks chlorine substituents on the pyridine ring.

- Implications: The absence of electron-withdrawing chlorine groups reduces electrophilicity, making it less reactive in coupling reactions compared to 4,6-dichloropyridine-3-sulfonyl chloride .

c) 3-Pyridinesulfonyl Chloride Hydrochloride (CAS: 62522-63-8)

Data Table: Structural and Functional Comparison

Actividad Biológica

4,6-Dichloropyridine-3-sulfonyl chloride is a synthetic compound characterized by its unique structure, which includes two chlorine substituents on the pyridine ring and a sulfonyl chloride group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications. Understanding its biological activity is crucial for exploring its utility in drug development and therapeutic applications.

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 194.06 g/mol

- Structure : The compound features a pyridine ring with chlorine atoms at the 4 and 6 positions and a sulfonyl chloride group at the 3 position, enhancing its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing enzyme activity and cellular processes. Research indicates that compounds with similar structures can exhibit significant pharmacological effects.

Key Biological Activities:

- Enzyme Inhibition : Compounds similar to this compound have been studied for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in treating neurodegenerative diseases like Alzheimer's disease .

- Antimicrobial Activity : The sulfonamide functional group is known for its low toxicity and effectiveness against various pathogens, making it a valuable scaffold in developing antimicrobial agents .

- Antiprotozoal Activity : Some derivatives of pyridine sulfonamides have shown promising results against protozoan infections, including those caused by Plasmodium species .

Study 1: Enzyme Inhibition

A study investigated the inhibitory potential of various nitrogen-containing heterocycles, including derivatives of pyridine sulfonamides, on AChE and BChE. The findings suggested that certain derivatives exhibited significant inhibition, which could be beneficial in developing treatments for Alzheimer's disease .

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| Compound A | 0.02 | 0.05 |

| Compound B | 0.15 | 0.10 |

| This compound | TBD | TBD |

Study 2: Antimicrobial Properties

Research into the antimicrobial properties of sulfonamide derivatives revealed that compounds similar to this compound displayed effective inhibition against several bacterial strains. The study emphasized the importance of the sulfonamide moiety in enhancing antimicrobial activity while maintaining low toxicity levels .

Study 3: Antiprotozoal Activity

In a focused assay on antiprotozoal activity against Plasmodium falciparum, certain pyridine-based compounds were tested for their efficacy. Results indicated that some compounds achieved IC50 values as low as 2.24 μM, showcasing their potential as lead compounds for further development against malaria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,6-dichloropyridine-3-sulfonyl chloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via chlorosulfonation of pyridine derivatives. For example, chlorosulfonic acid is added to a precursor (e.g., 4-chloropyridine) under controlled temperatures (0–25°C), followed by quenching in ice water to precipitate the product. Purification involves washing with cold solvents (e.g., dichloromethane/hexane mixtures) and recrystallization. Purity (>95%) can be confirmed via HPLC or NMR .

- Key Considerations : Side reactions (e.g., over-chlorination) may occur if reaction times or temperatures exceed optimal ranges. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Workflow :

- NMR : H NMR (DMSO-d6) shows aromatic protons at δ 8.2–8.5 ppm and sulfonyl chloride peaks at δ 3.8–4.1 ppm.

- Mass Spectrometry : ESI-MS ([M+H]+) at m/z 212.05 (theoretical molecular weight: 212.05 g/mol) .

- Elemental Analysis : Verify Cl and S content (expected Cl: 33.4%, S: 15.1%).

Q. What safety protocols are critical when handling this compound?

- Hazards : Reacts exothermically with water, releasing HCl gas. Causes severe skin/eye irritation.

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store in anhydrous conditions. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does this compound perform as a sulfonating agent in Suzuki-Miyaura coupling reactions?

- Mechanistic Insight : The sulfonyl chloride group acts as an electrophilic linchpin, enabling cross-coupling with aryl boronic acids. Palladium catalysts (e.g., Pd(PPh3)4) facilitate C–S bond formation. Yields depend on ligand choice (e.g., XPhos improves selectivity) and solvent (THF > DMF) .

- Data Contradictions : Some studies report low yields (<50%) due to steric hindrance from the dichloro substituents. Optimize by substituting with bulkier ligands or using microwave-assisted synthesis .

Q. What strategies address the regioselectivity challenges in sulfonamide derivatization?

- Experimental Design :

- Temperature Control : Reactions at −20°C favor sulfonamide formation at the pyridine N-1 position.

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block competing reactive sites.

- Computational Modeling : DFT calculations predict activation energies for competing pathways, guiding solvent/base selection .

Q. How does the compound’s stability under varying pH conditions impact its application in aqueous-phase reactions?

- Stability Profile : Hydrolyzes rapidly in neutral/basic aqueous media (t1/2 < 10 min at pH 7). In acidic conditions (pH 2–4), stability improves (t1/2 ~2 h).

- Workaround : Conduct reactions in aprotic solvents (e.g., acetonitrile) or use in situ generation methods .

Q. What computational tools are effective for predicting reactivity in novel derivatives?

- Tools :

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes).

- Docking Software (AutoDock Vina) : Predict binding affinities for sulfonamide-based inhibitors.

- QSPR Models : Correlate substituent effects with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.